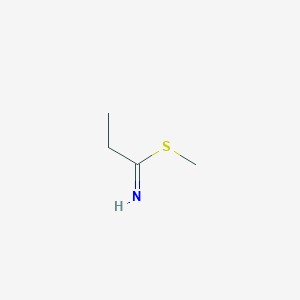
Propanimidothioic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プロパンイミドチオ酸メチルエステルは、エステル類に属する有機化合物です。エステルは、その心地よい香りで知られており、香水や香料に多く使用されています。
準備方法
合成経路と反応条件
プロパンイミドチオ酸メチルエステルは、プロパンイミドチオ酸とメタノールをエステル化することで合成できます。この反応は通常、硫酸などの触媒を使用し、エステル化を促進します。反応は、酸をエステルに完全に変換するために、還流条件下で行われます。
工業的生産方法
工業的には、プロパンイミドチオ酸メチルエステルの製造は、連続エステル化プロセスによって行うことができます。これは、反応物を連続的に供給し、生成物を連続的に取り出す大型反応器を使用します。触媒と最適化された反応条件を使用することで、最終生成物の高収率と高純度が保証されます。
化学反応の分析
反応の種類
プロパンイミドチオ酸メチルエステルは、さまざまな化学反応を起こします。その中には、以下のものがあります。
酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、エステルを対応するアルコールに変換することができます。
置換: 求核置換反応は、エステル基を他の官能基で置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応を行うために使用することができます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
プロパンイミドチオ酸メチルエステルは、科学研究で幅広い用途があります。
化学: より複雑な有機化合物の合成における中間体として使用されています。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗菌剤や抗がん剤などの潜在的な治療効果について研究されています。
産業: 香料、香料、その他の工業用化学品の製造に使用されています。
科学的研究の応用
Propanimidothioic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
プロパンイミドチオ酸メチルエステルがその効果を発揮する仕組みは、特定の分子標的との相互作用を伴います。エステル基は加水分解されて活性な酸の形を放出することができ、その後、生物系におけるさまざまな酵素や受容体と相互作用することができます。関与する正確な分子経路は、特定の用途と標的に依存します。
類似化合物の比較
類似化合物
酢酸メチル: 化学的性質は似ていますが、用途が異なります。
酢酸エチル: さまざまな工業プロセスで溶媒として広く使用されています。
酪酸メチル: 果実様の香りで知られており、香料や香料に使用されています。
独自性
プロパンイミドチオ酸メチルエステルは、その独自の化学構造により、独特の反応性と潜在的な用途を持つユニークな化合物です。さまざまな化学反応を起こす能力と潜在的な生物活性により、研究や産業において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Methyl acetate: Another ester with similar chemical properties but different applications.
Ethyl acetate: Widely used as a solvent in various industrial processes.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Uniqueness
Propanimidothioic acid, methyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
630127-97-8 |
|---|---|
分子式 |
C4H9NS |
分子量 |
103.19 g/mol |
IUPAC名 |
methyl propanimidothioate |
InChI |
InChI=1S/C4H9NS/c1-3-4(5)6-2/h5H,3H2,1-2H3 |
InChIキー |
WSDUOQZGIBCGON-UHFFFAOYSA-N |
正規SMILES |
CCC(=N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanedinitrile](/img/structure/B12593841.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
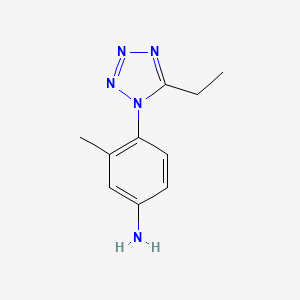
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
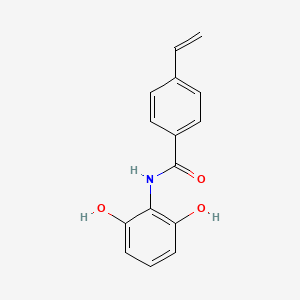
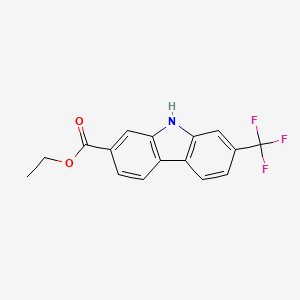
![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
propanedinitrile](/img/structure/B12593916.png)
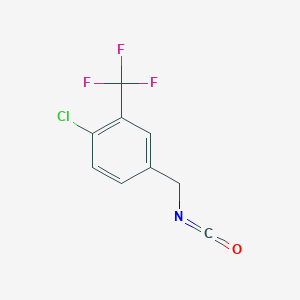
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
